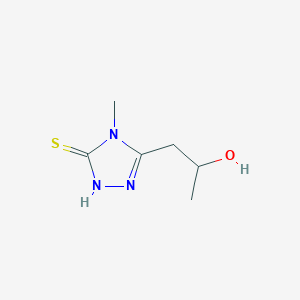

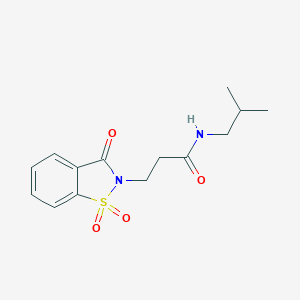

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol (5M4MT) is a small organic molecule that has been extensively studied due to its diverse range of applications. It is a member of the triazole family, which includes compounds that are widely used as pharmaceuticals, agrochemicals, and industrial chemicals. 5M4MT is a versatile molecule with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It has been used as an inhibitor of enzymes, a reagent for organic synthesis, and a potential therapeutic agent. In

科学研究应用

Antileishmanial Activity

One study explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including compounds closely related to the one you are interested in. These compounds were theoretically studied using Density Functional Theory (DFT) and tested against Leishmania infantum promastigots, showing remarkable antileishmanial activity for certain derivatives (Süleymanoğlu et al., 2017).

Antimicrobial Activity

Research on double-headed derivatives of 4-amino-5-mercapto-1,2,4-triazol-3-yl compounds revealed their synthesis under microwave irradiation and subsequent testing for antifungal activities. These compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Haggam, 2021).

Corrosion Inhibition

Triazole derivatives, including those with mercapto groups, have been evaluated as corrosion inhibitors for various metals in acidic and neutral solutions. The adsorption properties of these compounds indicate a physisorption mode, suggesting their effectiveness in protecting metals from corrosion (Allam, 2007).

Antitubercular Agents

A study focused on the synthesis of spiro compounds featuring 1,2,4-triazol-4-yl moieties demonstrated their potential as antitubercular agents. These compounds were synthesized via a green chemistry approach and showed significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Pandey et al., 2014).

Synthesis and Chemical Characterization

The synthesis and characterization of 1,2,4-triazole derivatives, including those with mercapto and amino groups, have been extensively studied. These compounds form the basis for further exploration into their biological activities and potential applications in medicine and agriculture due to their versatile chemical properties (Riyadh & Gomha, 2020).

属性

IUPAC Name |

3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTUWSGRQLQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)N1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)

![{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B366535.png)

![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)

![Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B366610.png)

![3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B366618.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)

![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)

![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)

![{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B366652.png)